![molecular formula C22H22N4O3S B10985486 1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide](/img/structure/B10985486.png)

1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

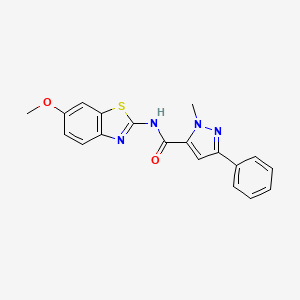

This compound is a mouthful, but let’s break it down. It belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused with a benzene ring. Specifically, it features an indole moiety and a 1,4-benzodiazepine core. The methyl group at position N4 and the thioether (methylsulfanyl)ethyl substituent add complexity to its structure. Benzodiazepines often exhibit sedative, anxiolytic, and anticonvulsant properties, making them important in medicine and research.

Preparation Methods

Synthetic Routes::

Condensation Reaction:

Multistep Synthesis:

- Large-scale production typically involves optimized synthetic routes.

- Precursor availability, scalability, and cost-effectiveness are key considerations.

Chemical Reactions Analysis

Reactions::

Scientific Research Applications

Chemistry::

Drug Discovery: Benzodiazepines serve as scaffolds for designing new drugs targeting GABA receptors.

Catalysis: Modified benzodiazepines can act as catalysts in organic synthesis.

Neuropharmacology: Benzodiazepines modulate GABAergic neurotransmission.

Anxiety and Insomnia: Clinical use as anxiolytics and hypnotics.

Anticonvulsants: Treatment of seizures.

Muscle Relaxants: Used in anesthesia.

Pharmaceuticals: Production of related drugs.

Agrochemicals: Benzodiazepine derivatives as pesticides.

Mechanism of Action

GABA Receptors: Benzodiazepines enhance GABA binding to GABA-A receptors.

Allosteric Modulation: They increase receptor affinity for GABA, leading to enhanced inhibitory effects.

Neuronal Hyperpolarization: This results in sedation, muscle relaxation, and anxiolysis.

Comparison with Similar Compounds

Similar Compounds:

Properties

Molecular Formula |

C22H22N4O3S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

1-methyl-N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]indole-4-carboxamide |

InChI |

InChI=1S/C22H22N4O3S/c1-26-10-8-14-15(4-3-5-19(14)26)20(27)23-13-6-7-17-16(12-13)21(28)25-18(9-11-30-2)22(29)24-17/h3-8,10,12,18H,9,11H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |

InChI Key |

BDUGYSLYPGRCHM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)NC(=O)C(NC4=O)CCSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

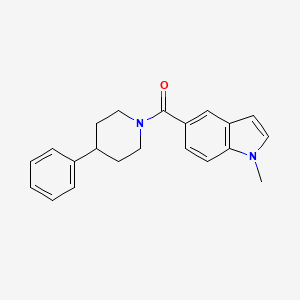

![1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985404.png)

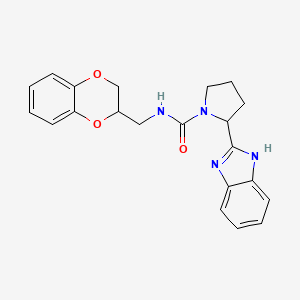

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10985410.png)

![2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10985426.png)

![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10985427.png)

![2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B10985430.png)

![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985434.png)

![N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10985436.png)

![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine](/img/structure/B10985440.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10985448.png)

![1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985469.png)

![4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10985492.png)